![molecular formula C23H17ClN6O4 B2499277 Chembl4571401 CAS No. 1207035-99-1](/img/structure/B2499277.png)
Chembl4571401
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Description
Chembl4571401 is a chemical compound that has been studied for its potential use in scientific research. It is a member of the benzimidazole family of compounds and has been found to have a variety of interesting biochemical and physiological effects. In
Scientific Research Applications
Applications in Crop Protection Research
ChEMBL4571401, as part of the ChEMBL database, has been utilized extensively in various fields of scientific research. One of the prominent applications is in the field of crop protection research. The database includes an extensive dataset of bioactivity data for insecticidal, fungicidal, and herbicidal compounds and assays. This information is valuable for the identification of chemical scaffolds active against specific targets or endpoints, de-convolution of potential targets of phenotypic assays, and understanding targets/pathways for safety liabilities in crop protection (Gaulton et al., 2015).
Material Development and Nanotechnology
ChEMBL4571401 has also contributed to the field of material development and nanotechnology. The development of novel materials is crucial for advancements in various industries, including electronics. The database supports the discovery and development of new semiconducting materials, which have been pivotal in the evolution from vacuum tubes to diodes, transistors, and miniature chips in the electronics industry (Cushing, Kolesnichenko, & O'Connor, 2004).
Enabling Drug Discovery and Medicinal Chemistry Research
The database is renowned for its role in drug discovery and medicinal chemistry research. It curates and stores standardized bioactivity, molecule, target, and drug data extracted from multiple sources, significantly aiding chemical biology and drug-discovery research problems (Gaulton et al., 2011). Further, its web services have streamlined access to drug discovery data and utilities, promoting the development of applications and data processing workflows relevant to drug discovery and chemical biology (Davies et al., 2015).
properties
IUPAC Name |
methyl 4-[[2-[11-(4-chlorophenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN6O4/c1-34-22(32)15-4-8-17(9-5-15)25-20(31)13-30-23(33)28-10-11-29-19(21(28)27-30)12-18(26-29)14-2-6-16(24)7-3-14/h2-12H,13H2,1H3,(H,25,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSBXGFFFAIALIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=CN4C(=CC(=N4)C5=CC=C(C=C5)Cl)C3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[[2-[11-(4-chlorophenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetyl]amino]benzoate |
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